Propanol-PEG4-CH2OH

Description

Properties

IUPAC Name |

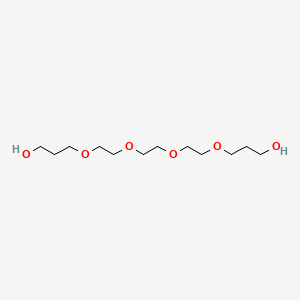

3-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h13-14H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTTYRHTHFNTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCOCCOCCOCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Propanol-PEG4-CH2OH: A Versatile Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG4-CH2OH, systematically named 4,7,10,13-tetraoxahexadecane-1,16-diol, is a bifunctional polyethylene glycol (PEG) derivative that has garnered significant attention in the field of drug development, particularly as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, along with detailed experimental protocols and visualizations to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is characterized by a central tetraethylene glycol (PEG4) core flanked by two propanol-derived hydroxyl (-CH2OH) groups. This symmetrical structure provides two primary alcohol functionalities, making it a versatile building block for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C12H26O6 | |

| Molecular Weight | 266.33 g/mol | |

| CAS Number | 156868-17-6 | |

| IUPAC Name | 4,7,10,13-tetraoxahexadecane-1,16-diol | |

| Appearance | Expected to be a colorless to pale yellow viscous liquid or low-melting solid | General knowledge |

| Purity | >98% (typical for commercial products) |

Table 2: Estimated Solubility Profile of this compound

The experimental solubility data for this compound is not widely published. However, based on the properties of the structurally similar tetraethylene glycol, the following solubilities can be reasonably expected.

| Solvent | Expected Solubility |

| Water | Miscible |

| Ethanol | Miscible |

| Methanol | Miscible |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Toluene | Soluble |

| Diethyl Ether | Slightly Soluble |

| Hexane | Insoluble |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

Tetraethylene glycol

-

3-Bromo-1-propanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Deprotonation of Tetraethylene Glycol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tetraethylene glycol (1.0 equivalent) dissolved in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

-

Coupling Reaction:

-

Cool the reaction mixture back to 0 °C.

-

Add 3-bromo-1-propanol (2.2 equivalents) dissolved in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C.

-

Stir the reaction mixture overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Safety Precautions:

-

Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere.

-

3-Bromo-1-propanol is a corrosive and lachrymatory substance. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

DMF is a potential teratogen. Avoid inhalation and skin contact.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following data is predicted based on the known spectral properties of propanol and polyethylene glycol chains.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 3.70-3.55 (m, 20H): Overlapping multiplets corresponding to the methylene protons of the PEG backbone (-O-CH₂-CH₂-O-) and the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).

-

δ 3.50 (t, J = 6.0 Hz, 4H): Triplet corresponding to the methylene protons adjacent to the ether linkages originating from the propanol moiety (-O-CH₂-CH₂-CH₂-OH).

-

δ 1.85 (quint, J = 6.0 Hz, 4H): Quintet corresponding to the central methylene protons of the propanol units (-O-CH₂-CH₂-CH₂-OH).

-

δ 2.50-2.00 (br s, 2H): Broad singlet corresponding to the hydroxyl protons (-OH). The chemical shift and multiplicity of this peak can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 72.5, 70.6, 70.3, 69.8: Peaks corresponding to the carbon atoms of the PEG backbone.

-

δ 61.5: Peak corresponding to the terminal methylene carbons bearing the hydroxyl groups (-CH₂-OH).

-

δ 32.0: Peak corresponding to the central methylene carbons of the propanol units.

Predicted Mass Spectrum (ESI+)

-

m/z 289.17 [M+Na]⁺: The most likely observed ion in positive mode electrospray ionization would be the sodium adduct of the molecule.

-

m/z 267.18 [M+H]⁺: The protonated molecule may also be observed.

Applications in Drug Development: The PROTAC Linker

This compound is primarily utilized as a linker in the synthesis of PROTACs. The linker's length, flexibility, and chemical composition are crucial for the proper orientation of the two ligands of the PROTAC, which in turn dictates the efficiency of ternary complex formation and subsequent target protein degradation. The PEG4 unit in this compound imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Role in PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process where the linker is sequentially coupled to the target protein ligand (warhead) and the E3 ligase ligand.

Caption: General workflow for PROTAC synthesis using a diol linker.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, bifunctionality, and favorable physicochemical properties make it an ideal linker for the construction of PROTACs and other complex drug conjugates. This guide provides a foundational understanding of its properties and synthesis, which, combined with the provided diagrams, should empower researchers to effectively incorporate this important building block into their drug development programs.

References

The Role of Propanol-PEG4-CH2OH in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This technical guide focuses on the "Propanol-PEG4-CH2OH" linker, a polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC design. We will delve into its mechanism of action, provide detailed experimental protocols for the characterization of PROTACs containing this linker, and present relevant data to aid researchers in the development of novel protein degraders.

The this compound Linker: Structure and Function

The this compound linker is a flexible, hydrophilic spacer composed of a four-unit polyethylene glycol chain flanked by hydroxyl groups. Its chemical structure is characterized by repeating ethylene glycol units, which impart desirable properties to the PROTAC molecule.

Key Attributes:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often lipophilic PROTAC molecule, which can be a challenge for these high-molecular-weight compounds.[2]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving passive diffusion across cell membranes.[3]

-

Optimal Length and Flexibility: The four PEG units provide a specific length that can be optimal for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The flexibility of the linker allows the two ligands to orient themselves favorably for binding to their respective proteins.[2]

-

Synthetic Versatility: The terminal hydroxyl groups of the this compound linker can be readily functionalized for conjugation to both the target protein ligand and the E3 ligase ligand using a variety of standard chemical transformations.

Mechanism of Action of PROTACs Utilizing a this compound Linker

The fundamental mechanism of action for a PROTAC containing a this compound linker follows the general principles of PROTAC-mediated protein degradation. The linker plays a crucial role in facilitating the formation of a key ternary complex.

-

Ternary Complex Formation: The PROTAC molecule, through its two distinct ligands, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The this compound linker bridges these two proteins, bringing them into close proximity. The length and flexibility of the PEG4 linker are critical in allowing the POI and E3 ligase to adopt a conformation that is favorable for the subsequent ubiquitination step.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to surface-exposed lysine residues on the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple protein copies.

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

While specific, publicly available degradation data for PROTACs definitively containing the "this compound" linker is limited, the following table presents representative quantitative data for PROTACs utilizing PEG4 linkers to provide an indication of the expected potency.

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Hypothetical PROTAC A | BRD4 | CRBN | H661 | < 500 | > 80 | [4] |

| Hypothetical PROTAC B | BTK | CRBN | Mino | Not Specified | > 85 | |

| Arg-PEG4-Dasa | BCR-ABL | UBR E3 Ligases | K562 | ~0.4-0.5 | Not Specified |

Note: The data presented are for PROTACs with PEG4 linkers and are intended to be representative. The actual DC50 and Dmax values for a PROTAC with a this compound linker will depend on the specific target protein, E3 ligase, and the warhead and E3 ligase ligands used.

Experimental Protocols

Accurate characterization of PROTACs is essential for their development. The following are detailed methodologies for key experiments to evaluate the efficacy of a PROTAC containing a this compound linker.

Protocol 1: Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general strategy for the synthesis of a PROTAC using a di-hydroxyl terminated PEG linker. The specific reaction conditions will need to be optimized based on the nature of the warhead and E3 ligase ligand.

Materials:

-

This compound

-

Warhead (POI ligand) with a suitable functional group (e.g., carboxylic acid, halide)

-

E3 Ligase Ligand with a suitable functional group (e.g., amine, hydroxyl)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, Et3N)

-

Protecting group reagents (if necessary)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification materials (e.g., silica gel, HPLC columns)

Procedure:

-

Mono-functionalization of the Linker: a. React this compound with a protecting group (e.g., tert-butyldimethylsilyl chloride) to protect one of the hydroxyl groups. b. Activate the remaining free hydroxyl group (e.g., by converting it to a mesylate or tosylate).

-

Coupling of the First Ligand (Warhead or E3 Ligase Ligand): a. React the mono-functionalized and activated linker with the first ligand under appropriate conditions (e.g., nucleophilic substitution). b. Purify the resulting intermediate by column chromatography.

-

Deprotection of the Linker: a. Remove the protecting group from the other end of the linker (e.g., using TBAF for a TBDMS group).

-

Coupling of the Second Ligand: a. Activate the newly deprotected hydroxyl group. b. React the activated linker-ligand intermediate with the second ligand. c. Purify the final PROTAC molecule using preparative HPLC.

-

Characterization: a. Confirm the structure and purity of the final PROTAC using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Caption: General workflow for PROTAC synthesis.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in lysis buffer. c. Centrifuge lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by size using SDS-PAGE. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate. h. Strip the membrane and re-probe with the loading control antibody.

-

Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Caption: Western blot experimental workflow.

Protocol 3: Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex. These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like TR-FRET and AlphaLISA.

General Principle (Proximity-Based Assay - e.g., TR-FRET):

-

Reagents:

-

Tagged POI (e.g., His-tagged)

-

Tagged E3 Ligase (e.g., GST-tagged)

-

PROTAC compound

-

Donor fluorophore-conjugated antibody (e.g., anti-His-Tb)

-

Acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2)

-

-

Procedure: a. In a microplate, combine the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC. b. Incubate to allow for ternary complex formation. c. Add the donor and acceptor antibody pairs. d. Incubate to allow antibody binding. e. Read the plate on a TR-FRET enabled reader.

-

Data Analysis: a. A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).

Protocol 4: Ubiquitination Assays

These assays confirm that the PROTAC is inducing the ubiquitination of the target protein.

Method: Immunoprecipitation followed by Western Blot

-

Cell Treatment and Lysis: a. Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. b. Lyse the cells as described in the Western Blot protocol.

-

Immunoprecipitation: a. Incubate the cell lysate with an antibody against the target protein to pull down the POI and any associated proteins. b. Alternatively, use an antibody against ubiquitin to pull down all ubiquitinated proteins.

-

Western Blotting: a. Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. b. If the POI was immunoprecipitated, probe the Western blot with an anti-ubiquitin antibody to detect a ladder of high molecular weight ubiquitinated POI species. c. If ubiquitinated proteins were immunoprecipitated, probe with an anti-POI antibody.

Protocol 5: Cell Viability Assays

These assays determine the effect of target protein degradation on cell proliferation and survival.

Method: MTT or CellTiter-Glo® Assay

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate. b. Treat with a serial dilution of the PROTAC for a desired time period (e.g., 48 or 72 hours).

-

Assay Procedure (CellTiter-Glo® example): a. Add the CellTiter-Glo® reagent to each well. b. Mix to induce cell lysis and stabilize the luminescent signal. c. Read the luminescence on a plate reader.

-

Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Conclusion

The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its hydrophilic and flexible nature can contribute to improved physicochemical properties and facilitate the formation of a productive ternary complex, leading to efficient degradation of the target protein. The experimental protocols detailed in this guide provide a framework for the rational design, synthesis, and characterization of novel PROTACs utilizing this and similar PEG-based linkers. As the field of targeted protein degradation continues to evolve, a thorough understanding of the role of the linker and the application of robust analytical methods will be paramount to the development of the next generation of protein-degrading therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

Propanol-PEG4-CH2OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG4-CH2OH is a bifunctional, polyethylene glycol (PEG)-based linker molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a flexible linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and chemical nature of the linker are critical determinants of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). This technical guide provides an in-depth overview of this compound, including its chemical properties, a representative synthesis protocol, experimental data, and its application in PROTAC development.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 156868-17-6 | N/A |

| Molecular Weight | 266.33 g/mol | N/A |

| Molecular Formula | C12H26O6 | N/A |

| IUPAC Name | 4,7,10,13-Tetraoxahexadecane-1,16-diol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Solubility | Soluble in water and most organic solvents | N/A |

| Storage | Store at -20°C for long-term | N/A |

Spectroscopic Data (Representative)

| Spectroscopy | Expected Peaks for Tetraethylene Glycol |

| ¹H NMR (CDCl₃) | δ ~3.7 ppm (m, -CH₂-O-), δ ~2.5 ppm (br s, -OH) |

| ¹³C NMR (CDCl₃) | δ ~72.5 ppm (-O-CH₂-CH₂-O-), δ ~70.4 ppm (HO-CH₂-CH₂-O-), δ ~61.5 ppm (HO-CH₂-) |

| IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~2870 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (strong, C-O stretch) |

Experimental Protocols

Representative Synthesis of this compound

A plausible synthetic route to this compound can be adapted from standard methods for the synthesis of polyethylene glycol diols. A common approach involves the Williamson ether synthesis.

Materials:

-

Triethylene glycol

-

1-bromo-3-(tert-butyldimethylsilyloxy)propane

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Tetra-n-butylammonium fluoride (TBAF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Monoprotection of 1,3-Propanediol. React 1,3-propanediol with one equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM) to yield 3-(tert-butyldimethylsilyloxy)propan-1-ol. Purify by column chromatography.

-

Step 2: Bromination. Convert the resulting alcohol to the corresponding bromide, 1-bromo-3-(tert-butyldimethylsilyloxy)propane, using a standard brominating agent like N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). Purify by column chromatography.

-

Step 3: Williamson Ether Synthesis. To a solution of excess triethylene glycol in anhydrous THF at 0°C, add sodium hydride (NaH) portion-wise. Allow the mixture to stir for 30 minutes. Add 1-bromo-3-(tert-butyldimethylsilyloxy)propane dropwise to the solution. Allow the reaction to warm to room temperature and stir overnight.

-

Step 4: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected this compound.

-

Step 5: Deprotection. Dissolve the purified product from Step 4 in THF. Add a solution of TBAF (1M in THF) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Step 6: Final Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the final product, this compound, by silica gel column chromatography.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is harnessed by PROTACs synthesized using the this compound linker.

Caption: The Ubiquitin-Proteasome Pathway harnessed by PROTACs.

Experimental Workflow: PROTAC Development

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC utilizing the this compound linker.

Caption: A typical experimental workflow for PROTAC development.

Solubility and stability of Propanol-PEG4-CH2OH in different solvents

An In-depth Technical Guide on the Solubility and Stability of Propanol-PEG4-CH2OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 4,7,10,13-Tetraoxahexadecane-1,16-diol, is a hydrophilic, bifunctional linker molecule.[1] With a molecular weight of 266.33 g/mol and the chemical formula C12H26O6, it belongs to the class of polyethylene glycol (PEG) derivatives.[1][2][3] Its structure, featuring a central chain of four ethylene glycol units flanked by propanol and ethanol moieties with terminal hydroxyl groups, imparts specific solubility and stability characteristics crucial for its applications. This molecule is notably used as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are engineered molecules that induce the degradation of specific target proteins.[2] The physical and chemical properties of this linker, particularly its solubility and stability, are critical for the synthesis, purification, formulation, and in-vivo performance of the resulting PROTACs.

This technical guide provides a comprehensive overview of the expected solubility and stability of this compound in various solvents, based on the general principles of PEG chemistry. It also outlines detailed experimental protocols for researchers to determine these properties empirically.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 156868-17-6 | |

| Molecular Formula | C12H26O6 | |

| Molecular Weight | 266.33 g/mol | |

| IUPAC Name | 4,7,10,13-tetraoxahexadecane-1,16-diol | |

| Appearance | Expected to be a solid or wax-like material at room temperature. |

Solubility Profile

The solubility of this compound is governed by its chemical structure. The repeating ether units of the PEG chain and the two terminal hydroxyl groups can act as hydrogen bond acceptors and donors, respectively. This allows for strong interactions with polar solvents.

General Principles:

-

Polar Protic Solvents (e.g., Water, Ethanol): The terminal hydroxyl groups and ether oxygens can form hydrogen bonds with protic solvents, leading to high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have large dipole moments, which allows them to effectively solvate the polar this compound molecule. PEGs are generally very soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's overall polarity makes it poorly soluble in nonpolar solvents. While the carbon backbone has nonpolar character, it is insufficient to overcome the strong polarity of the ether and hydroxyl groups.

Qualitative Solubility Summary

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Very High | Extensive hydrogen bonding with terminal -OH groups and ether linkages. |

| Ethanol, Methanol | High | Good hydrogen bonding capability and similar polarity. | |

| Isopropanol | Moderate | Increased hydrocarbon character of the solvent may slightly reduce solubility compared to ethanol. | |

| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Acetonitrile | High | Polar nature allows for good solvation. | |

| Acetone | Moderate to High | Capable of dissolving PEGs, acts as a hydrogen bond acceptor. | |

| Dichloromethane (DCM) | High | Effective solvent for a wide range of PEG derivatives. | |

| Nonpolar | Toluene | Low to Sparingly Soluble | Some solubility may be achieved, potentially with heating, due to the hydrocarbon backbone. |

| Hexane, Heptane | Insoluble | Mismatch in polarity leads to poor solvation. | |

| Diethyl Ether | Insoluble | Generally a poor solvent for PEGs. |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. The primary chemical bonds are ether and carbon-carbon single bonds, which are generally stable.

Key Stability Considerations:

-

Oxidative Degradation: The polyethylene glycol chain is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions. This process can lead to chain cleavage and the formation of aldehydes and other byproducts. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

-

pH Stability: The ether and alcohol functional groups are stable over a wide pH range. However, extremely acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Alcohols do not typically undergo base-induced elimination reactions.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate oxidative degradation.

-

Storage Recommendations: For long-term storage, the solid compound should be kept in a freezer at -20°C or below. Stock solutions, particularly in solvents like DMSO, should also be stored at low temperatures (-20°C or -80°C) and used within a specified timeframe (e.g., within 1 month at -20°C or 6 months at -80°C) to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Protocol 1: Determination of Solubility via the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mL) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or Gas Chromatography (GC) if the compound is sufficiently volatile.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol 2: Stability Assessment using HPLC

This protocol assesses the chemical stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., water, PBS buffer at pH 7.4, or an organic solvent).

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each test condition:

-

Temperature: Store vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

pH: For aqueous solutions, adjust the pH to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9) conditions using appropriate buffers.

-

Light Exposure: Expose a set of vials to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

-

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products. A gradient elution on a C18 column is often a good starting point.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. The degradation rate can be determined from this data.

Visualizations

The following diagrams illustrate the conceptual workflows for the experimental protocols described above.

Caption: Workflow for determining equilibrium solubility.

Caption: Workflow for assessing chemical stability.

Conclusion

This compound is a key hydrophilic linker with solubility and stability properties dictated by its PEG core and terminal hydroxyl groups. It is expected to be highly soluble in polar solvents and insoluble in nonpolar solvents. While generally stable, care must be taken to avoid oxidative degradation by storing it properly. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the precise solubility and stability parameters essential for its effective use in drug development and other scientific applications.

References

Propanol-PEG4-CH2OH in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propanol-PEG4-CH2OH, a bifunctional PEG4 linker, and its application in the rapidly evolving field of targeted protein degradation. We will delve into the core principles of Proteolysis Targeting Chimeras (PROTACs), the critical role of the linker in their function, and detailed experimental protocols for their synthesis and evaluation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The Role of the Linker: A Focus on this compound

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and bioavailability.

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. Its chemical formula is C12H26O6 with a molecular weight of 266.33 g/mol . The terminal propanol and hydroxyl groups provide versatile handles for conjugation to the POI and E3 ligase ligands. The four-unit PEG chain offers a balance of flexibility and defined length, which is crucial for optimizing the formation of a productive ternary complex.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C12H26O6 | |

| Molecular Weight | 266.33 g/mol | |

| Appearance | Liquid | |

| Density | 1.077 ± 0.06 g/cm³ | |

| Storage Conditions | -20°C for long term |

Quantitative Analysis of PROTACs with PEG4 Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for various PROTACs that utilize a 4-unit PEG linker, similar in its core structure to this compound.

| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | H661 | >5000 | <20 | |

| BTK | CRBN | Mino | <10 | ~90 | |

| BRD9 | VHL | - | Potent Degrader | - | |

| SMARCA2/4 | VHL | MV-4-11 | 250-300 | 65-70 |

Note: The specific degradation efficiency of a PROTAC is highly dependent on the POI ligand, the E3 ligase ligand, and the specific cellular context, in addition to the linker.

Signaling Pathway: The Ubiquitin-Proteasome System

The central signaling pathway harnessed by PROTACs is the Ubiquitin-Proteasome System (UPS). This intricate cellular machinery is responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes.

The process begins with the activation of ubiquitin (Ub) by a ubiquitin-activating enzyme (E1) in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). An E3 ubiquitin ligase then facilitates the transfer of ubiquitin from the E2 to a specific substrate protein. The successive addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome, a large multi-protein complex, then degrades the tagged protein into small peptides.

Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation.

PROTAC Synthesis using this compound

This protocol describes a general method for conjugating a POI ligand (with a carboxylic acid functional group) and an E3 ligase ligand (with a hydroxyl group) to the this compound linker.

Materials:

-

POI ligand with a carboxylic acid

-

E3 ligase ligand with a hydroxyl group

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis

Procedure:

-

Mono-protection of this compound (Optional, if selective conjugation is required):

-

React this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to protect one of the terminal hydroxyl groups.

-

Purify the mono-protected linker by column chromatography.

-

-

Conjugation of POI Ligand to the Linker:

-

Dissolve the POI ligand-COOH (1 equivalent) and the mono-protected or unprotected this compound (1.1 equivalents) in anhydrous DCM.

-

Add DCC (1.2 equivalents) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and purify the product by silica gel column chromatography.

-

-

Deprotection of the Linker (if applicable):

-

Dissolve the POI-linker conjugate in DCM.

-

Add TFA and stir at room temperature for 1-3 hours to remove the protecting group.

-

Evaporate the solvent and TFA under reduced pressure.

-

-

Conjugation of E3 Ligase Ligand to the POI-Linker Conjugate:

-

Dissolve the POI-linker conjugate (1 equivalent) and the E3 ligase ligand-OH (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

References

Basic principles of using Propanol-PEG4-CH2OH in bioconjugation

An In-depth Technical Guide on the Core Principles of Using Hydroxyl-Terminated PEG Linkers in Bioconjugation

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing hydroxyl-terminated polyethylene glycol (PEG) linkers, such as Propanol-PEG4-CH2OH, in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the activation chemistry, experimental protocols, and strategic considerations for employing these versatile molecules.

Introduction: The Role of Hydroxyl-Terminated PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and medicine, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2][3] Linkers such as this compound, a PEG-based PROTAC linker, are characterized by terminal primary alcohol (-CH2OH) groups.[4]

The terminal hydroxyl group of a primary alcohol in a PEG linker is generally not used for direct conjugation to biomolecules due to its relatively low reactivity under physiological conditions.[1] Instead, its primary function is to act as a versatile chemical "handle" that can be efficiently converted into a wide array of more reactive functional groups. This two-step strategy—activation followed by conjugation—provides researchers with significant flexibility and control over the bioconjugation process.

The key advantages of using a hydroxyl-terminated PEG as a foundational linker include:

-

Versatility : It can be converted into numerous reactive groups, including those that target amines, thiols, or carboxylates, as well as functionalities for "click chemistry".

-

Control : The activation of the alcohol is a distinct chemical step. This allows for the purification and characterization of the activated PEG linker before its introduction to a valuable biomolecule, ensuring greater control over the final conjugate's purity and composition.

-

Stability : The ether backbone of PEG is highly stable, and the subsequent linkages formed (e.g., amides, thioethers) are typically robust.

Core Principle: The Necessity of Hydroxyl Group Activation

Directly reacting a hydroxyl-terminated PEG with a biomolecule is inefficient and requires harsh conditions that can denature sensitive proteins or peptides. Therefore, the core principle of using these linkers is the chemical activation of one or both terminal hydroxyl groups into a more reactive species. This process transforms the inert alcohol into a group that can readily react with specific functional groups on a biomolecule (e.g., the primary amines of lysine residues or the thiol group of cysteine) under mild, biocompatible conditions.

The general workflow for using a hydroxyl-terminated PEG linker is illustrated below.

Caption: General experimental workflow for bioconjugation using a PEG-alcohol linker.

Key Activation Pathways and Chemical Strategies

The conversion of the primary alcohol to a more reactive species is the critical first step. The choice of activation chemistry depends on the target functional group on the biomolecule.

Activation to a Good Leaving Group: Tosylation

A common initial step is to convert the hydroxyl group into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This is typically achieved by reacting the PEG-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting PEG-tosylate is a versatile intermediate that can be readily displaced by various nucleophiles to introduce other functionalities like azides, amines, or thiols.

Caption: Conversion of a PEG-hydroxyl to a PEG-tosylate intermediate.

Conversion to an Amine-Reactive Linker (NHS Ester)

To target primary amines (e.g., lysine residues) on proteins, the hydroxyl group can be converted into an N-hydroxysuccinimide (NHS) ester. This is a multi-step process:

-

Carboxylation : The PEG-OH is first reacted with an anhydride, such as succinic anhydride, to introduce a terminal carboxylic acid (-COOH) group.

-

NHS Ester Formation : The resulting PEG-COOH is then activated using standard carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form the highly amine-reactive PEG-NHS ester.

This PEG-NHS ester reacts efficiently at neutral to slightly basic pH (7.0-8.0) with amino groups to form stable amide bonds.

Caption: Two-step conversion of PEG-OH to an amine-reactive PEG-NHS ester.

Conversion to a Thiol-Reactive Linker (Maleimide)

For specific conjugation to thiol groups (e.g., cysteine residues), the hydroxyl terminus can be converted to a maleimide functionality. Maleimides react with thiols at near-neutral pH (6.5-7.5) to form a stable thioether bond. The synthesis can be complex but often involves converting the PEG-OH to an intermediate like PEG-amine, which is then reacted with a maleimide-containing reagent.

Quantitative Data Summary

The efficiency of the activation and conjugation steps is critical for producing a high-quality bioconjugate. The following tables summarize typical reaction yields and conditions found in the literature.

Table 1: Efficiency of Hydroxyl Activation and Conversion Reactions

| Conversion Step | Reagents | Typical Yield | Reference(s) |

| OH ➔ OTs (Tosylation) | TsCl, Ag₂O, KI | 71-76% | |

| OTs ➔ N₃ (Azidation) | Sodium Azide (NaN₃) | >95% | |

| N₃ ➔ NH₂ (Reduction) | PPh₃ or H₂/Pd-C | High | |

| OH ➔ COOH (Carboxylation) | Succinic Anhydride, DMAP | High | |

| COOH ➔ NHS Ester | EDC, NHS | High | |

| OH ➔ NH₂ (via Tosylate) | 1. TsCl, Base2. Ammonia | 60-73% |

Table 2: Comparison of Functionalized PEGs in Bioconjugation

| Parameter | Hydroxyl-PEG (Activated) | Amine-Reactive PEG (NHS) | Thiol-Reactive PEG (Maleimide) |

| Target Residue | Versatile (post-activation) | Lysine (Amine) | Cysteine (Thiol) |

| Reaction pH | N/A | 7.0 - 8.5 | 6.5 - 7.5 |

| Reaction Specificity | Depends on activated group | High for primary amines | High for free thiols |

| Conjugation Efficiency | Dependent on activation | Generally high | High |

| Linkage Stability | Depends on final linkage | Amide bond (Stable) | Thioether bond (Stable) |

Experimental Protocols

The following are generalized protocols for key activation and conjugation reactions. Researchers should optimize conditions for their specific PEG linker and biomolecule.

Protocol 1: Monotosylation of PEG-Diol

This protocol describes the selective activation of one hydroxyl group on a symmetrical PEG-diol.

-

Drying : Dry the this compound linker by azeotropic distillation in toluene. Remove toluene under vacuum.

-

Reaction Setup : Dissolve the dried PEG in anhydrous toluene. Add silver(I) oxide (Ag₂O, 1.5 eq) and potassium iodide (KI, 0.2 eq).

-

Tosylation : To the rapidly stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.05 eq) in one portion.

-

Incubation : Stir the reaction mixture at room temperature for 12 hours.

-

Workup : Filter the mixture to remove solids. Remove the solvent by rotary evaporation.

-

Purification : The resulting α-tosyl-ω-hydroxyl PEG can be purified by precipitation in cold diethyl ether or by column chromatography.

Protocol 2: Conversion of PEG-OH to PEG-Carboxylic Acid

This protocol details the conversion of a terminal hydroxyl to a carboxylic acid.

-

Reaction Setup : In a flask, mix the PEG-OH linker (1 eq), succinic anhydride (1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.02 eq).

-

Incubation : Heat the mixture to 50°C and stir for 16 hours.

-

Purification : Purify the resulting product by dissolving it in a minimal amount of dichloromethane and precipitating it in cold diethyl ether. Centrifuge to collect the product and dry under vacuum.

Protocol 3: Conjugation of PEG-NHS Ester to a Protein

This protocol outlines the conjugation of an amine-reactive PEG linker to a protein.

-

Buffer Exchange : Ensure the protein is in an amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0). Buffers containing Tris or glycine must be avoided.

-

Prepare PEG-NHS Solution : Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage.

-

Conjugation : Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution (typically 1-10 mg/mL). The final concentration of organic solvent should not exceed 10%.

-

Incubation : Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching (Optional) : The reaction can be stopped by adding an amine-containing buffer like Tris (TBS).

-

Purification : Remove unreacted PEG-NHS ester and byproducts using a desalting column (size exclusion chromatography) or dialysis.

Conclusion

This compound and other hydroxyl-terminated PEG linkers are not direct conjugation reagents but rather highly versatile platforms for creating custom bioconjugation linkers. Their core utility lies in the ability to be chemically transformed into a variety of reactive functional groups, allowing for tailored conjugation strategies that meet the specific demands of the biomolecule and application. By understanding the principles of hydroxyl activation and employing robust experimental protocols, researchers can effectively leverage these linkers to develop advanced bioconjugates for therapeutic and diagnostic purposes.

References

In-Depth Technical Guide: The Role of PEG-Based Linkers, such as Propanol-PEG4-CH2OH, in Modulating E3 Ligase Interaction for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The advent of targeted protein degradation (TPD) has revolutionized therapeutic strategies, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These bifunctional molecules commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

While the warhead and the E3 ligase ligand determine the "what" and "how" of the degradation process, the linker plays a pivotal role in the "if" and "how efficiently." The chemical nature, length, and flexibility of the linker are critical for the successful formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. This guide focuses on the significance of polyethylene glycol (PEG)-based linkers, exemplified by structures like Propanol-PEG4-CH2OH, in mediating the interaction with E3 ligases.

While "this compound" itself is not a standalone E3 ligase binder, it represents a common hydrophilic and flexible linker motif incorporated into PROTACs. Understanding the contribution of such linkers is essential for the rational design of potent and selective protein degraders.

The Crucial Role of the Linker in Ternary Complex Formation

The linker in a PROTAC is not merely a passive spacer. Its composition and length influence several key parameters:

-

Solubility and Cell Permeability: The physicochemical properties of the linker, such as hydrophilicity, can significantly impact the overall solubility and membrane permeability of the PROTAC molecule. PEG linkers are often employed to enhance solubility.

-

Ternary Complex Cooperativity: The linker's flexibility and length dictate the relative orientation of the target protein and the E3 ligase, which in turn affects the stability of the ternary complex. This can lead to positive or negative cooperativity, where the binding of one protein to the PROTAC either enhances or diminishes the binding of the other.

-

Degradation Efficiency (DC50) and Rate (Dmax): An optimal linker facilitates the formation of a productive ternary complex where the lysine residues on the target protein are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This directly impacts the efficiency and rate of protein degradation.

-

Selectivity: In some cases, the linker can contribute to the selectivity of the PROTAC for a specific target protein over other structurally related proteins.

Quantitative Analysis of PROTAC-E3 Ligase Interaction

The interaction between a PROTAC and an E3 ligase is a critical determinant of its degradation efficiency. Several biophysical and cellular assays are employed to quantify this interaction. The following tables summarize key quantitative data for representative PROTACs that utilize PEG-based linkers to recruit the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design.

Table 1: Biophysical Binding Affinities of VHL-recruiting PROTACs with PEG-based Linkers

| PROTAC | Target Protein | Linker Type | Binding Affinity to VHL (Kd, nM) | Assay Method |

| MZ1 | BRD4 | PEG-based | 28 | Isothermal Titration Calorimetry (ITC) |

| AT1 | BRD4 | PEG-based | 18 | Surface Plasmon Resonance (SPR) |

| ARV-110 | Androgen Receptor | PEG-based | ~20 (IC50) | Competitive Binding Assay |

Table 2: Cellular Degradation Potency of VHL-recruiting PROTACs with PEG-based Linkers

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | BRD4 | HeLa | 13 | >95 |

| AT1 | BRD4 | 22Rv1 | 3 | >90 |

| ARV-110 | Androgen Receptor | VCaP | 1 | ~98 |

Note: The specific chemical structure of the linkers in these PROTACs may vary but they represent the use of flexible, hydrophilic linkers in successful protein degraders.

Experimental Protocols

1. Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a PROTAC and an E3 ligase.

-

Methodology:

-

Prepare a solution of the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) in a suitable buffer (e.g., PBS or HEPES-buffered saline) at a known concentration (typically 10-50 µM) in the ITC cell.

-

Prepare a solution of the PROTAC in the same buffer at a concentration 10-20 times higher than the protein concentration in the syringe.

-

Perform a series of injections of the PROTAC solution into the E3 ligase solution while monitoring the heat change.

-

Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

2. Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

-

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of the interaction between a PROTAC and an E3 ligase.

-

Methodology:

-

Immobilize the purified E3 ligase onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Prepare a series of dilutions of the PROTAC in a suitable running buffer (e.g., HBS-EP+).

-

Inject the PROTAC solutions over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).

-

After the association phase, flow running buffer over the chip to monitor the dissociation phase.

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd (kd/ka).

-

3. Cellular Degradation Assays (e.g., Western Blot, In-Cell Western, or Mass Spectrometry)

-

Objective: To determine the concentration at which a PROTAC induces 50% degradation of the target protein (DC50) and the maximum level of degradation (Dmax).

-

Methodology:

-

Plate cells in a suitable format (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours).

-

Lyse the cells and quantify the level of the target protein using a specific antibody (for Western Blot or In-Cell Western) or by targeted proteomics (for Mass Spectrometry). A housekeeping protein (e.g., GAPDH or Vinculin) should be used as a loading control.

-

Normalize the target protein levels to the loading control and then to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Visualizing the PROTAC Mechanism and Experimental Workflows

An In-depth Technical Guide to the Physicochemical Characteristics of Propanol-PEG-CH2OH Linkers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Propanol-PEG-CH2OH linkers. These bifunctional linkers, featuring a flexible polyethylene glycol (PEG) chain flanked by a propanol and a primary alcohol, are increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide will delve into their synthesis, key physicochemical properties, and common applications, complete with detailed experimental protocols and illustrative diagrams to support researchers in their drug development endeavors.

Core Physicochemical Properties

Propanol-PEG-CH2OH linkers offer a unique combination of properties that make them valuable tools in bioconjugation. The PEG component imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules.[3][4] The terminal hydroxyl groups, while requiring activation for efficient conjugation, provide versatile handles for attachment to a variety of functional groups on biomolecules and small molecule drugs.[2]

Data Presentation: Physicochemical Properties of Propanol-PEGn-CH2OH Linkers

The following table summarizes key physicochemical data for a series of Propanol-PEGn-CH2OH linkers with varying PEG chain lengths. The molecular weights are calculated based on their chemical structures.

| Linker (n = number of PEG units) | Molecular Formula | Molecular Weight ( g/mol ) |

| Propanol-PEG2-CH2OH | C8H18O4 | 178.23 |

| Propanol-PEG4-CH2OH | C12H26O6 | 266.33 |

| Propanol-PEG6-CH2OH | C16H34O8 | 354.44 |

| Propanol-PEG8-CH2OH | C20H42O10 | 442.55 |

| Propanol-PEG12-CH2OH | C28H58O14 | 618.75 |

Synthesis and Functionalization

The synthesis of Propanol-PEG-CH2OH linkers can be achieved through various methods, with the stepwise addition of ethylene glycol units being a common approach. The terminal hydroxyl groups of these linkers are not inherently reactive for direct conjugation and thus require chemical activation to introduce more reactive functionalities.

Mandatory Visualization: Synthesis and Activation Workflow

Workflow for the synthesis and activation of Propanol-PEG-CH2OH linkers.

Experimental Protocols

Detailed methodologies are essential for the successful application of Propanol-PEG-CH2OH linkers in research and development.

Protocol 1: Activation of Propanol-PEG6-CH2OH via Tosylation

This protocol describes the conversion of a terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

Propanol-PEG6-CH2OH

-

Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine

-

p-toluenesulfonyl chloride (TsCl)

-

Cold water

-

DCM

-

Cold dilute HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

NMR spectrometer

Procedure:

-

Dissolve Propanol-PEG6-CH2OH in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.2-1.5 molar equivalents) to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight under an inert atmosphere.

-

Quench the reaction by adding cold water.

-

Extract the product with DCM.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG.

-

Confirm the successful tosylation using NMR spectroscopy.

Protocol 2: Conjugation of Activated Propanol-PEG6-CH2OH to a Carboxylic Acid-Containing Molecule

This protocol outlines the conjugation of an activated Propanol-PEG6-CH2OH linker to a molecule bearing a carboxylic acid group.

Materials:

-

Activated Propanol-PEG6-CH2OH (e.g., Propanol-PEG6-OTs)

-

Molecule with a carboxylic acid group

-

Anhydrous DCM

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a clean, dry round bottom flask, dissolve the carboxylic acid-containing molecule in anhydrous DCM.

-

Dissolve the activated Propanol-PEG6-CH2OH in anhydrous DCM and add it to the carboxylic acid solution.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the purified conjugate.

Protocol 3: Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of Propanol-PEG-CH2OH linkers and their conjugates.

Sample Preparation:

-

Dissolve 5-10 mg of the Propanol-PEG-CH2OH derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation:

-

Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

Applications in Drug Development

Propanol-PEG-CH2OH linkers are particularly valuable in the construction of PROTACs, where they serve as a flexible bridge between a target protein ligand and an E3 ligase ligand. The length and flexibility of the PEG chain are critical for facilitating the formation of a stable and productive ternary complex, which is essential for inducing the degradation of the target protein.

Mandatory Visualization: PROTAC-Mediated Protein Degradation Pathway

Mechanism of PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols for Propanol-PEG4-CH2OH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic versatility. This document provides detailed application notes and a plausible synthesis protocol for Propanol-PEG4-CH2OH, a flexible and hydrophilic linker, for its application in the development of potent and effective PROTACs.

This compound Linker: Properties and Advantages

The this compound linker is a derivative of tetraethylene glycol, featuring a propan-2-ol moiety at one terminus and a primary alcohol at the other. This structure imparts several advantageous characteristics for PROTAC development:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, aiding in their formulation and bioavailability.

-

Optimal Length and Flexibility: The four ethylene glycol units provide a flexible spacer of a defined length, which is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

Synthetic Versatility: The terminal hydroxyl groups can be selectively functionalized, allowing for the directional and controlled attachment of the POI ligand and the E3 ligase ligand through various chemical transformations.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the alkoxide of tetraethylene glycol attacks propylene oxide, leading to the desired product.

Materials:

-

Tetraethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propylene oxide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Alkoxide Formation: To a solution of tetraethylene glycol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Etherification: Cool the reaction mixture back to 0 °C and add propylene oxide (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is neutral.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data (Hypothetical):

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on experimental conditions.

| Parameter | Value |

| Reactants | |

| Tetraethylene glycol | 1.0 eq |

| Sodium Hydride (60%) | 1.1 eq |

| Propylene oxide | 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12 - 24 hours |

| Product | |

| Yield | 60 - 80% |

| Purity (post-column) | >95% |

| Characterization | |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

| Mass Spectrometry | M+Na⁺ calculated and found |

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the general steps for incorporating the this compound linker into a PROTAC molecule. This typically involves sequential functionalization of the linker's hydroxyl groups.

Step 1: Mono-functionalization of the Linker

-

Protect one of the hydroxyl groups of this compound, for example, by reacting the more sterically accessible primary alcohol with a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

-

Activate the remaining free hydroxyl group (on the propanol moiety) for coupling with the first ligand (either the POI ligand or the E3 ligase ligand). Common activation methods include conversion to a tosylate, mesylate, or halide.

-

Couple the activated linker with the first ligand.

Step 2: Deprotection and Coupling of the Second Ligand

-

Deprotect the protected hydroxyl group.

-

Activate the newly freed hydroxyl group.

-

Couple the second ligand to complete the PROTAC synthesis.

Purification of the Final PROTAC:

The final PROTAC molecule is typically purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Visualizations

PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The this compound linker offers a valuable tool for the construction of effective PROTACs. Its hydrophilic and flexible nature can impart favorable properties to the final PROTAC molecule, potentially leading to improved efficacy. The provided synthesis protocol, based on the robust Williamson ether synthesis, offers a reliable method for the preparation of this linker. The successful design and synthesis of PROTACs require careful consideration of all three components, and the choice of an appropriate linker, such as this compound, is a critical step in the development of these next-generation therapeutics.

References

Application Notes: A Step-by-Step Guide to Propanol-PEG4-CH2OH Conjugation Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanol-PEG4-CH2OH is a hydrophilic, bifunctional polyethylene glycol (PEG) linker used extensively in bioconjugation and drug development.[1] Its structure, featuring a four-unit PEG chain flanked by terminal hydroxyl groups, makes it an ideal component for synthesizing complex molecules like Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]

The terminal primary hydroxyl (-CH2OH) groups of this linker are inherently unreactive under typical bioconjugation conditions and require chemical activation to facilitate covalent attachment to other molecules.[4] This guide provides detailed protocols for the activation of this compound and its subsequent conjugation to amine- and carboxylic acid-containing moieties.

Activation of Terminal Hydroxyl Groups

The first critical step in any conjugation strategy involving this compound is the chemical activation of one or both of its terminal hydroxyl groups. This process converts the -OH group into a more reactive functional group, enabling efficient coupling to a target molecule.

A robust and common method for preparing the linker for conjugation to primary amines (e.g., lysine residues on proteins, N-termini of peptides) involves a two-step process: converting the hydroxyl group to a tosylate, which is a good leaving group, and then converting the tosylate to a carboxylic acid. The resulting Propanol-PEG4-CH2COOH can then be activated using standard carbodiimide chemistry.

Experimental Protocol 1: Synthesis of Propanol-PEG4-CH2COOH